2,3,3-Trimethyl-3H-indol-7-amine
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Overview
Description
2,3,3-Trimethyl-3H-indol-7-amine is a chemical compound with the molecular formula C11H13N. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. This compound is known for its applications in organic synthesis and its role as a reactant in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trimethyl-3H-indol-7-amine typically involves the reaction of 2,3,3-trimethylindolenine with appropriate reagents under controlled conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3,3-Trimethyl-3H-indol-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2,3,3-Trimethyl-3H-indol-7-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,3-Trimethyl-3H-indol-7-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, influencing biochemical pathways related to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,3,3-Trimethylindolenine: A closely related compound with similar chemical properties.
5-Amino-2,3,3-trimethyl-3H-indole: Another derivative with distinct applications.
3,3-Dimethyl-3H-indole-4-carboxylic acid: A compound with structural similarities but different functional groups.
Uniqueness
2,3,3-Trimethyl-3H-indol-7-amine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use .
Properties
Molecular Formula |
C11H14N2 |
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Molecular Weight |
174.24 g/mol |
IUPAC Name |
2,3,3-trimethylindol-7-amine |
InChI |
InChI=1S/C11H14N2/c1-7-11(2,3)8-5-4-6-9(12)10(8)13-7/h4-6H,12H2,1-3H3 |
InChI Key |
XQBRSMTYGAPXHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=CC=C2N |
Origin of Product |
United States |
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